4-(Pyridin-4-yl)pyrrolidin-2-one
Overview
Description
4-(Pyridin-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-(Pyridin-4-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target . PRS plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .
Mode of Action
This compound interacts with its target, the Prolyl-tRNA synthetase, by binding to the ATP-site of the enzyme . This interaction inhibits the function of the enzyme, disrupting the protein synthesis process within the cell .
Biochemical Pathways
The inhibition of Prolyl-tRNA synthetase by this compound affects the protein synthesis pathway . This disruption in protein synthesis leads to a decrease in the production of essential proteins, affecting various downstream cellular processes and functions .
Pharmacokinetics
The pyrrolidine ring, a key structural component of the compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the inhibition of protein synthesis within the cell due to the disruption of Prolyl-tRNA synthetase activity . This leads to a decrease in the production of essential proteins, affecting various cellular processes and functions .
Biochemical Analysis
Biochemical Properties
4-(Pyridin-4-yl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of prolyl-tRNA synthetase (PRS). This enzyme is essential for protein synthesis, and inhibition by this compound disrupts this process, leading to antimalarial activity . The compound interacts with the ATP-binding site of PRS, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA . This interaction is highly specific and involves hydrogen bonding and hydrophobic interactions within the active site of the enzyme.
Cellular Effects
This compound exhibits significant effects on various cell types, particularly in the context of malaria. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound affects cellular processes by inhibiting protein synthesis, leading to the accumulation of uncharged tRNAs and subsequent activation of the integrated stress response . This results in altered gene expression and disruption of cellular metabolism, ultimately leading to the death of the parasite.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of prolyl-tRNA synthetase. This binding inhibits the enzyme’s activity, preventing the synthesis of prolyl-tRNA and thereby halting protein synthesis . The compound’s structure allows it to fit precisely within the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This inhibition leads to a cascade of cellular events, including the activation of stress response pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on prolyl-tRNA synthetase for several days, but prolonged exposure can lead to partial degradation and reduced efficacy . Additionally, the compound’s effects on cellular function, such as protein synthesis inhibition and stress response activation, persist for several hours after initial exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits prolyl-tRNA synthetase without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . The threshold for these adverse effects varies among different animal models, but careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell . The primary metabolic pathway involves hydroxylation and subsequent conjugation with glucuronic acid, facilitating the compound’s excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on prolyl-tRNA synthetase . The compound’s distribution is influenced by its lipophilicity and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with prolyl-tRNA synthetase . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is confined to the cytoplasm, where it inhibits protein synthesis and triggers stress response pathways .
Properties
IUPAC Name |
4-pyridin-4-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECHVBQXAJIFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268132-89-3 | |
Record name | 4-(pyridin-4-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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